Lipophilicity Advantage Over the Des‑Chloro Analog
The target compound exhibits a higher computed logP (XLogP3-AA = 5.0) than its closest 7‑des‑chloro congener, 2‑(4‑chlorophenyl)‑6‑methylquinoline‑4‑carboxylic acid (XLogP3‑AA = 4.4) [1] [2]. This difference of +0.6 log units corresponds to a ~4‑fold increase in the octanol/water partition coefficient, indicating enhanced membrane penetration potential.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.0 |
| Comparator Or Baseline | 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid (CAS 351332-56-4): 4.4 |
| Quantified Difference | Δ XLogP3-AA = +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
A ΔlogP of 0.6 can significantly alter passive membrane permeability and tissue distribution, making the target compound a superior candidate for intracellular target engagement studies where higher logP is desired [3].
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 630345, 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid. XLogP3-AA = 5.0. Accessed 2026-04-29. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 2772059, 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid. XLogP3-AA = 4.4. Accessed 2026-04-29. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
